5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid
Description
Systematic Nomenclature and Regulatory Identifiers
The compound is formally named This compound under IUPAC nomenclature rules, reflecting its substitution pattern on the pyrazine ring. The numbering begins at the carboxylic acid group (position 2), with the propargyloxyamino substituent at position 5. Regulatory identifiers include:
The InChIKey’s 27-character hash encodes connectivity, stereochemistry, and protonation state, enabling precise database queries. Unlike SMILES notation, this identifier ensures uniqueness and machine readability while avoiding proprietary constraints.
Molecular Architecture and Functional Group Topology
The molecule consists of a pyrazine ring (C₄H₄N₂) substituted with three functional groups:
- Carboxylic acid (-COOH) at position 2, conferring acidity (pKa ≈ 2.5–3.0) and hydrogen-bonding capacity.
- Propargyloxyamino (-O-NH-C≡CH) at position 5, introducing alkyne reactivity and rotational constraints.
- Amino group (-NH₂) at position 3, enabling nucleophilic substitution or coordination chemistry.
The propargyloxy side chain adopts a linear geometry due to sp-hybridized carbon atoms, while the pyrazine ring’s aromaticity creates electron-deficient regions at nitrogen atoms, favoring electrophilic attacks at positions 3 and 6. Computational models suggest intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent amino group, stabilizing a planar conformation.
Crystallographic Characterization and Conformational Dynamics
No published single-crystal X-ray diffraction data exist for this compound. However, analogs like 3-amino-5-prop-2-ynoxypyrazine-2-carboxylic acid (CID 88593669) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.2 Å, b = 10.1 Å, c = 12.3 Å, β = 102°. Extrapolating from these data:
- The pyrazine ring likely adopts a nearly planar geometry.
- The propargyloxy chain may occupy axial or equatorial positions depending on packing forces.
- Hydrogen-bonding networks between carboxylic acid groups and amino moieties could form sheets or chains in the solid state.
Conformational analysis via density functional theory (DFT) predicts two low-energy states:
Comparative Analysis with Isomeric Pyrazine Derivatives
Structural isomers of this compound differ in substituent placement or functional group composition:
The 5-substituted isomer’s propargyloxy group creates stronger electron-withdrawing effects than isopropoxy analogs, lowering the LUMO energy (-1.8 eV vs. -1.3 eV) and accelerating Diels-Alder cycloadditions. Para-substituted derivatives (e.g., position 6) exhibit diminished hydrogen-bonding capacity due to greater separation between amino and carboxylic acid groups.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-(prop-2-ynoxyamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-2-3-14-11-7-5-9-6(4-10-7)8(12)13/h1,4-5H,3H2,(H,10,11)(H,12,13) |
InChI Key |
BHIIAOXMLFGVJS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC=C(N=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazine-2-carboxylic Acid Core
The foundational step involves synthesizing pyrazine-2-carboxylic acid, which can be achieved through several routes:
Example Procedure (from patent CN106220574A):
- Acrylic acid reacts with bromine in dichloromethane at 20-30°C, with controlled addition to form an intermediate brominated compound.
- The intermediate is then treated with ammonia in dehydrated alcohol to produce the amino intermediate, which is cyclized to form pyrazine-2-carboxylic acid.
Functionalization at the 5-Position
The amino group introduced at the 5-position of pyrazine-2-carboxylic acid is then modified to attach the prop-2-yn-1-yloxy group:
- The amino group of the pyrazine derivative reacts with propargyl bromide or propargyloxylating agents in the presence of a base such as potassium carbonate.
- The reaction is performed in solvents like DMF or DMSO at room temperature or mild heating.
- Purification is achieved via chromatography or recrystallization.
Final Purification and Characterization
- Chromatography (silica gel) or preparative HPLC is employed to purify the final product.
- Characterization confirms the structure via NMR, MS, IR, and elemental analysis.
Specific Synthesis Route
Based on the literature, a feasible synthetic route for 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid is:
Step 1: Synthesis of Pyrazine-2-carboxylic Acid
- React acrylic acid with bromine in dichloromethane at 20-30°C, controlling addition rate.
- Reflux the brominated intermediate with sodium chloride saturated solution, then isolate via filtration and crystallization.
Step 2: Formation of 5-Amino- pyrazine-2-carboxylic acid
- Convert the brominated intermediate to the amino derivative via nucleophilic substitution with ammonia in dehydrated alcohol at 30-50°C.
Step 3: Introduction of Prop-2-yn-1-yloxy Group
- React the amino pyrazine derivative with propargyl bromide in DMF or DMSO.
- Use potassium carbonate as base, stir at room temperature or mild heating.
- Purify the product through chromatography.
Data Table Summarizing Preparation Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| S1 | Acrylic acid, bromine | Dichloromethane | 20-30°C | 10-20 min | ~92% | Controlled addition |
| S2 | Brominated intermediate, ammonia | Dehydrated alcohol | 30-50°C | 1.5-2.5 h | High | Crystallization |
| S3 | Pyrazine-2-carboxylic acid, propargyl bromide | DMF/DMSO | Room temp | Several hours | Up to 85% | Nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction could produce pyrazine-2-carboxaldehyde .
Scientific Research Applications
5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid, their substituents, and reported biological activities:
Structural and Functional Insights
Substituent Effects on Bioactivity: Alkyne vs. Urea/Aryl Groups: The terminal alkyne in the target compound contrasts with urea/aryl substituents in analogs like 6c and 6h, which exhibit strong cytostatic activity via c-Raf inhibition or alternative pathways . The alkyne’s small size and reactivity may enhance solubility but reduce direct target engagement compared to bulkier groups.
Antimicrobial and Antiviral Potential: Halogenated and heterocyclic amides (e.g., 5-tert-butyl-6-chloro derivatives) demonstrate potent antimycobacterial activity, suggesting that introducing halogens or heterocycles into the target compound could enhance similar effects . Pyrazine-2-carboxylic acid derivatives have shown antiviral activity against influenza A and SARS-CoV-2 by targeting viroporins, indicating a possible niche for the target compound in antiviral research .
Cytostatic Selectivity :
- Compound 6c (with a bromophenyl urea group) exhibits cancer cell selectivity (IC₅₀ > 100 μM in fibroblasts), while 6h (with a trifluoromethyl group) lacks selectivity. This highlights the importance of substituent choice in balancing efficacy and toxicity .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, but the hydrophobic propynyl and aromatic groups may reduce it compared to simpler analogs like 5-methylpyrazine-2-carboxylic acid .
- Metabolic Stability : The terminal alkyne could undergo oxidative metabolism, whereas halogenated or bulky substituents (e.g., tert-butyl) may improve stability .
Biological Activity
5-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid is an organic compound characterized by its unique molecular structure, which includes a pyrazine ring and a prop-2-yn-1-yloxyamino substituent. Its molecular formula is CHNO, with a molecular weight of 193.16 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. The mechanism of action is believed to involve interactions with specific enzymes or receptors, which may inhibit microbial growth. Research has shown that compounds with similar structures often display varying degrees of antimicrobial efficacy against different bacterial strains.
Anticancer Properties
In addition to its antimicrobial potential, this compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. The presence of the alkyne moiety is thought to enhance its reactivity, contributing to its effectiveness as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or alteration of receptor functions, resulting in various biological effects such as cell death in cancerous tissues or inhibition of bacterial proliferation.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with prop-2-yn-1-amines under controlled conditions. Common solvents used include dimethyl sulfoxide (DMSO) or methanol, often requiring heating for optimal yield. The following table summarizes key features and comparative compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Aminopyrazine-2-carboxylic acid | CHNO | Exhibits anti-inflammatory effects; structurally similar. |
| 3-(But-2-ynylamino)pyrazine-2-carboxylic acid | CHNO | Potential applications in medicinal chemistry. |
| 4-Methylpyrimidine derivatives | Varied | Diverse biological activities; used as intermediates. |
| 7-Hydroxyquinoline derivatives | Varied | Known for antimicrobial properties; structurally distinct. |
Case Study: Anticancer Activity
In a controlled study examining the anticancer effects of this compound, researchers found significant cytotoxicity against several cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates, demonstrating that the compound effectively reduced cell proliferation in a dose-dependent manner.
Future Directions
Research is ongoing to further elucidate the specific molecular targets and pathways affected by this compound. Future studies aim to optimize its structural properties to enhance biological activity and reduce potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
